molecular formula C31H43NO3 B13815203 (S)-(+)-2-Methylbutyl 4-(4-decyloxybenz& CAS No. 55593-53-8

(S)-(+)-2-Methylbutyl 4-(4-decyloxybenz&

Cat. No.: B13815203
CAS No.: 55593-53-8
M. Wt: 477.7 g/mol
InChI Key: UTIMESSLYFMSPO-UHFFFAOYSA-N
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Description

(S)-(+)-2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate is a complex organic compound with the molecular formula C31H43NO3 and a molecular weight of 477.68 g/mol . This compound is known for its unique structural properties, which include a chiral center and a long alkyl chain, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate typically involves a multi-step process. One common method includes the esterification of 4-(4-decyloxybenzylideneamino)cinnamic acid with (S)-(+)-2-methylbutanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-(+)-2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate involves its interaction with specific molecular targets. The compound’s long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the benzylideneamino group can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(+)-2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate stands out due to its unique combination of a chiral center and a long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring specific stereochemistry and hydrophobic interactions .

Properties

CAS No.

55593-53-8

Molecular Formula

C31H43NO3

Molecular Weight

477.7 g/mol

IUPAC Name

2-methylbutyl 3-[4-[(4-decoxyphenyl)methylideneamino]phenyl]prop-2-enoate

InChI

InChI=1S/C31H43NO3/c1-4-6-7-8-9-10-11-12-23-34-30-20-15-28(16-21-30)24-32-29-18-13-27(14-19-29)17-22-31(33)35-25-26(3)5-2/h13-22,24,26H,4-12,23,25H2,1-3H3

InChI Key

UTIMESSLYFMSPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)OCC(C)CC

Origin of Product

United States

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